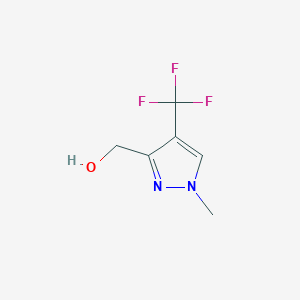
1-methyl-4-(trifluoromethyl)-1H-Pyrazole-3-methanol
Katalognummer B8683318
Molekulargewicht: 180.13 g/mol
InChI-Schlüssel: YOOQCLLGWKFPOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US08680290B2
Procedure details


Lithium aluminium hydride (1M in THF) (11 ml, 11 mmol) was added dropwise to a solution of 1-methyl-4-trifluoromethyl-1H-pyrazole-3-carboxylic acid (1.94 g, 10 mmol) in THF (20 ml) under nitrogen. More THF (20 ml) was added to facilitate the stirring. After stirring for 5 hours at room temperature the reaction was quenched by addition of water (0.5 ml), 15% aqueous sodium hydroxide (0.5 ml), and more water (0.5 ml). Ethyl acetate (50 ml) and magnesium sulfate (25 g) were added and the mixture stored at room temperature for 18 hours. Kieselguhr (30 g) was added, the mixture filtered and the solids washed with ethyl acetate. The combined filtrate and washings were concentrated to give the product as a pale yellow oily solid (1.38 g, 77% yield). 1H-NMR (400 MHz, CDCl3): 2.3 (1H, bs, OH), 3.91 (3H, s, Me), 4.75 (2H, s, CH2), 7.62 (1H, s, CH).

Quantity
1.94 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][N:8]1[CH:12]=[C:11]([C:13]([F:16])([F:15])[F:14])[C:10]([C:17](O)=[O:18])=[N:9]1>C1COCC1>[OH:18][CH2:17][C:10]1[C:11]([C:13]([F:16])([F:15])[F:14])=[CH:12][N:8]([CH3:7])[N:9]=1 |f:0.1.2.3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
11 mL
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
1.94 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1N=C(C(=C1)C(F)(F)F)C(=O)O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 5 hours at room temperature the reaction
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was quenched by addition of water (0.5 ml), 15% aqueous sodium hydroxide (0.5 ml), and more water (0.5 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Ethyl acetate (50 ml) and magnesium sulfate (25 g) were added
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the mixture stored at room temperature for 18 hours
|
|
Duration
|
18 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Kieselguhr (30 g) was added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the solids washed with ethyl acetate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The combined filtrate and washings were concentrated
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCC1=NN(C=C1C(F)(F)F)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.38 g | |
| YIELD: PERCENTYIELD | 77% | |
| YIELD: CALCULATEDPERCENTYIELD | 76.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

